Chemical structure and properties of N-(3-Bromo-2-oxopropyl)benzamide
Chemical structure and properties of N-(3-Bromo-2-oxopropyl)benzamide
Topic: Chemical Structure and Properties of N-(3-Bromo-2-oxopropyl)benzamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist
Executive Summary & Core Identity
N-(3-Bromo-2-oxopropyl)benzamide (CAS: 65462-75-1) is a specialized α-haloketone derivative serving as a critical electrophilic intermediate in organic synthesis and chemical biology. Its dual functionality—combining a stable benzamide recognition motif with a highly reactive bromoketone "warhead"—makes it an invaluable tool for two primary applications:
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Heterocyclic Synthesis: A precursor for the Hantzsch thiazole synthesis, enabling the rapid construction of 2-aminothiazole libraries.
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Proteomics & Enzymology: A covalent probe for mapping and inhibiting cysteine proteases via irreversible alkylation of active-site thiols.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and detailed mechanistic workflows for its application in drug discovery.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 65462-75-1 | Unique identifier for regulatory compliance. |
| IUPAC Name | N-(3-bromo-2-oxopropyl)benzamide | Systematic nomenclature. |
| Formula | C₁₀H₁₀BrNO₂ | |
| Molecular Weight | 256.10 g/mol | |
| LogP | ~1.96 | Moderate lipophilicity; cell-permeable. |
| PSA | ~49.66 Ų | Polar Surface Area; indicates good membrane penetration. |
| Appearance | Off-white to pale yellow solid | Crystalline form dependent on recrystallization solvent. |
| Solubility | DMSO, DMF, DCM, Acetone | Poorly soluble in water; requires organic co-solvent for biological assays. |
| Stability | Moisture-sensitive | The α-haloketone is susceptible to hydrolysis; store desiccated at -20°C. |
Chemical Structure & Reactivity Analysis
The molecule's utility stems from the interplay between its two distinct domains: the Recognition Domain and the Reactive Warhead .
Structural Logic
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Benzamide Core (Recognition): The phenyl ring and amide linkage provide structural rigidity and potential for π-π stacking or hydrogen bonding within enzyme active sites. This domain mimics peptide backbones, facilitating non-covalent initial binding.
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α-Bromoketone (Warhead): The carbon adjacent to the bromine (C-3) is highly electrophilic due to the electron-withdrawing induction of both the carbonyl oxygen and the bromine atom. This makes it a potent substrate for S_N2 nucleophilic attack.
Mechanism of Action: Cysteine Alkylation
In biological systems, the compound acts as an irreversible inhibitor.[1] The thiolate anion (S⁻) of a catalytic cysteine residue attacks the methylene carbon (C-3), displacing the bromide ion.
Figure 1: Mechanism of irreversible cysteine alkylation. The nucleophilic thiol attacks the alpha-carbon, forming a stable thioether bond.
Synthesis Protocol
Objective: Synthesize N-(3-Bromo-2-oxopropyl)benzamide from N-(2-oxopropyl)benzamide via electrophilic bromination.
Precursor: N-(2-oxopropyl)benzamide (CAS 50996-03-7).[2]
Reagents
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Starting Material: N-(2-oxopropyl)benzamide (1.0 eq)
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Brominating Agent: Bromine (Br₂) (1.05 eq) or Pyridinium Tribromide (1.1 eq) for milder conditions.
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Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM) with catalytic HBr.
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Quench: Saturated Sodium Bicarbonate (NaHCO₃).
Step-by-Step Methodology
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Dissolution: Dissolve 10 mmol of N-(2-oxopropyl)benzamide in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
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Bromination:
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Safety Note: Perform in a fume hood. Bromine is toxic and corrosive.
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Add Br₂ (10.5 mmol) dropwise over 15 minutes at room temperature. The solution will initially turn red-orange and then fade as bromine is consumed.
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Reaction Monitoring: Stir for 1–2 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The product will be less polar (higher R_f) than the starting ketone.
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Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product may precipitate as a solid.
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Workup:
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If solid precipitates: Filter, wash with cold water, and dry.
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If oil forms: Extract with DCM (3 x 30 mL). Wash combined organic layers with sat. NaHCO₃ (to remove AcOH) and brine. Dry over anhydrous Na₂SO₄.[3]
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Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Gradient: 10-40% EtOAc in Hexanes).
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Validation:
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¹H NMR (CDCl₃): Look for the disappearance of the methyl singlet (~2.2 ppm) and appearance of the CH₂-Br singlet (~3.9-4.1 ppm).
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Application: Hantzsch Thiazole Synthesis
One of the most robust applications of this compound is its use as a "linchpin" in the synthesis of 2-aminothiazoles, a scaffold found in numerous FDA-approved drugs (e.g., Dasatinib).
The Hantzsch Workflow
The reaction involves the condensation of the α-bromoketone with a thioamide (e.g., thiourea) to form a thiazole ring.[4][5][3]
Protocol:
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Mix: Combine N-(3-Bromo-2-oxopropyl)benzamide (1 eq) and Thiourea (1.1 eq) in Ethanol.
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Reflux: Heat to reflux for 2–4 hours.
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Precipitation: Cool the mixture. The product often crystallizes as the hydrobromide salt.
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Neutralization: Treat with aqueous NH₄OH to liberate the free base.
Figure 2: Hantzsch Thiazole Synthesis workflow utilizing N-(3-Bromo-2-oxopropyl)benzamide.
Safety & Handling Guidelines
Hazard Class: Irritant, Lachrymator.
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Lachrymator: Like many α-haloketones (structurally similar to tear gas agents like bromoacetone), this compound is a potent lachrymator. It causes severe eye and respiratory irritation.
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Skin Contact: Corrosive/Irritant. Can cause alkylation of skin proteins (sensitization).
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PPE Requirements:
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Respiratory: Work exclusively in a functioning chemical fume hood.
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Ocular: Chemical splash goggles (safety glasses are insufficient).
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Dermal: Double nitrile gloves.
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Storage:
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Store at -20°C under inert atmosphere (Argon/Nitrogen).
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Protect from light (bromides can be photosensitive).
References
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Chemical Identity: N-(3-bromo-2-oxopropyl)benzamide; CAS No. 65462-75-1. ChemSrc Database. Available at: [Link]
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Hantzsch Synthesis Mechanism: Hantzsch, A. (1887).[3][6] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the reaction class).
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Cysteine Alkylation: Jue, R. A., & Hale, J. E. (1994). "On-line procedures for alkylation of cysteine residues with 3-bromopropylamine prior to protein sequence analysis". Analytical Biochemistry. (Mechanistic parallel for bromo-alkylamines). Available at: [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]

